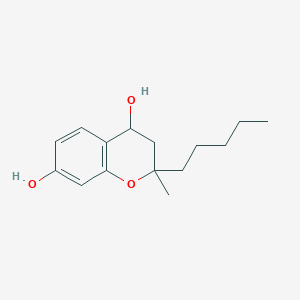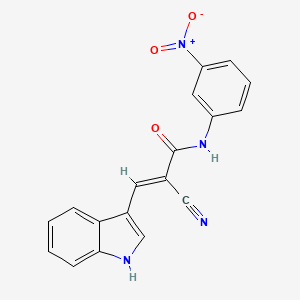
(3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one is a chiral oxazinone derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable carbonyl compound, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the isopropyl group.
Reduction: Reduction reactions could target the oxazinone ring, potentially opening it to form other functional groups.
Substitution: Substitution reactions might occur at the phenyl ring or the oxazinone nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one can be used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
Biologically, this compound might be studied for its potential activity as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of oxazinones are often explored for their potential therapeutic effects. This compound could be investigated for its efficacy in treating various conditions, depending on its biological activity.
Industry
Industrially, this compound might be used in the production of pharmaceuticals or as a precursor in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action for (3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one: Unique for its specific chiral centers and substituents.
Other Oxazinones: Similar compounds might include other oxazinone derivatives with different substituents or chiral configurations.
Uniqueness
The uniqueness of this compound lies in its specific chiral centers and the nature of its substituents. These features can significantly influence its chemical reactivity and biological activity, making it distinct from other oxazinone derivatives.
Eigenschaften
CAS-Nummer |
223244-09-5 |
|---|---|
Molekularformel |
C14H17NO2 |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
(2S,5R)-5-methyl-3-phenyl-2-propan-2-yl-2,5-dihydro-1,4-oxazin-6-one |
InChI |
InChI=1S/C14H17NO2/c1-9(2)13-12(11-7-5-4-6-8-11)15-10(3)14(16)17-13/h4-10,13H,1-3H3/t10-,13+/m1/s1 |
InChI-Schlüssel |
XQMCAYQHEBZGJA-MFKMUULPSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)O[C@H](C(=N1)C2=CC=CC=C2)C(C)C |
Kanonische SMILES |
CC1C(=O)OC(C(=N1)C2=CC=CC=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S)-6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14236806.png)
![2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene](/img/structure/B14236811.png)
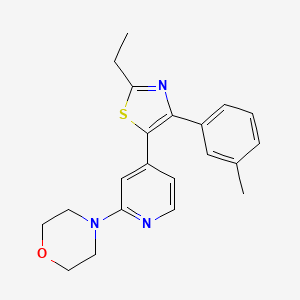
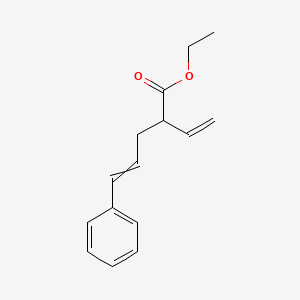
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro-](/img/structure/B14236831.png)
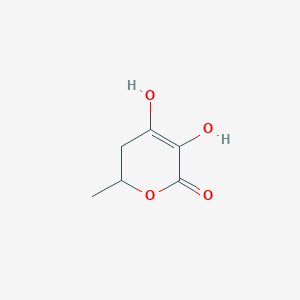
![2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14236840.png)
![N-(3-Acetamidopropyl)-N-[3-(1-azacyclotridecan-3-yl)propyl]acetamide](/img/structure/B14236842.png)
![N,N-Bis(3,4-dimethylphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14236846.png)
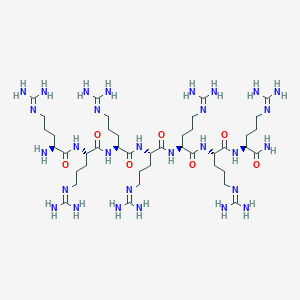
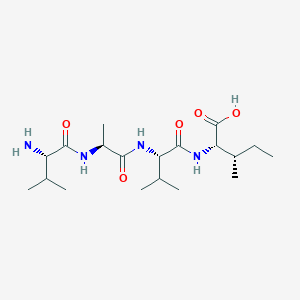
![[(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]-pyridin-3-ylmethanone](/img/structure/B14236869.png)
